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VANCOUVER, British Columbia, December 4, 2025 — New comparative data validates that
Zovodotin (zanidatamab zovodotin, ZW49), a biparatopic antibody-drug conjugate (ADC),
demonstrates enhanced internalization and potent cytotoxicity in HER2-expressing cancer cells
when compared to traditional monoparatopic ADCs. This superior performance is attributed to
its unique mechanism of binding to two distinct epitopes on the HER2 receptor, leading to
increased receptor clustering and subsequent cellular uptake.

Zovodotin is an investigational ADC being developed for the treatment of various HER2-
expressing cancers. Its antibody component, zanidatamab (ZW25), is a bispecific antibody that
targets both the trastuzumab-binding domain (ECD4) and the pertuzumab-binding domain
(ECD2) of the HERZ receptor. This dual-binding strategy distinguishes it from monoparatopic
ADCs, such as trastuzumab emtansine (T-DM1), which bind to a single epitope.

Enhanced Internalization: A Key Differentiator

The biparatopic nature of Zovodotin induces a unique clustering of HER2 receptors on the cell
surface, a phenomenon not observed with single-target antibodies. This receptor clustering is a
key driver of the enhanced and rapid internalization of the ADC into cancer cells. Once
internalized, the cytotoxic payload is released, leading to targeted cell death.
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Preclinical studies have demonstrated that the enhanced internalization of Zovodotin results in
a significant increase in the intracellular concentration of its cytotoxic payload compared to a
monoparatopic trastuzumab-based ADC. Specifically, Zovodotin treatment leads to a 1.54 to
2.58-fold increase in intracellular payload accumulation in various cancer cell lines.

Comparative Performance Data

The following tables summarize the key performance metrics of Zovodotin compared to a
representative HER2-targeted monoparatopic ADC, trastuzumab emtansine (T-DM1).

Table 1: Binding Affinity to HER2

Antibody-Drug Binding

) Target o Cell Lines Citation
Conjugate Affinity (Kd)
Zovodotin Recombinant
HER2 0.9-16 nM [1]
(ZW49) HER2
Trastuzumab
] SK-OV-3, SK-
Emtansine (T- HER2 ~1.9-2.2nM [2]
BR-3
DM1)

ble 2: lizat ici

Antibody-Drug

. Metric Result Cell Lines Citation
Conjugate
Fold increase in
) intracellular HCC1954,
Zovodotin
payload vs. 1.54 - 2.58 fold SKOV-3, JIMT-1, [3]
(ZWA49)
Trastuzumab ZR-75-1
ADC
Reaches 40-50%
Trastuzumab o ] o
) Internalization internalization MDA-MB-453,
Emtansine (T- (4]
Rate between 8-12 BT474
DM1)
hours

Table 3: In Vitro Cytotoxicity (IC50/EC50 Values)
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Antibody-Drug

HER2

IC50/EC50

. Cell Line . Citation
Conjugate Expression (nM)
Zovodotin )
HCC1954 High 0.04 [3]
(ZW49)
Zovodotin .
SK-BR-3 High 0.04 [3]
(ZW49)
Trastuzumab
Emtansine (T- SK-BR-3 High 0.047 - 0.12 [1]
DM1)
Trastuzumab
_ _ 0.085 - 0.148
Emtansine (T- BT-474 High [1]
(Mg/mL)
DM1)

Visualizing the Mechanism of Enhanced

Internalization

The following diagrams illustrate the distinct mechanisms of monoparatopic and biparatopic

ADCs, as well as the experimental workflow for assessing ADC internalization.
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Comparative Internalization Pathways
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Caption: Monoparatopic vs. Biparatopic ADC internalization pathways.
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Experimental Workflow for ADC Internalization Assay
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Caption: Workflow for ADC internalization assessment.

Experimental Protocols
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In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: HER2-positive cancer cell lines (e.g., SK-BR-3, HCC1954) are seeded in 96-
well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for
cell attachment.

ADC Treatment: Cells are treated with serial dilutions of Zovodotin or the monoparatopic
ADC (e.g., T-DM1) for 72-96 hours.

MTT Addition: After the incubation period, 20 pyL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is
incubated for an additional 2-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 pL of a solubilization solution
(e.g., DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration
(EC50) is calculated from the dose-response curves.

Antibody Internalization Assay (Using pH-sensitive Dye)

Cell Seeding: HER2-positive cells are seeded in a 96-well, glass-bottom plate suitable for
microscopy.

ADC Labeling: The ADC is labeled with a pH-sensitive fluorescent dye that exhibits low
fluorescence at neutral pH (extracellular) and high fluorescence in the acidic environment of
endosomes and lysosomes (intracellular).

Cell Treatment: Cells are incubated with the fluorescently labeled ADC at 37°C for various
time points.

Imaging: Live-cell imaging is performed at each time point using a high-content imaging
system or a confocal microscope to visualize and quantify the internalized ADC.
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» Image Analysis: The fluorescence intensity within the cells is measured using image analysis
software. The degree of internalization is determined by the increase in intracellular
fluorescence over time.

Conclusion

The biparatopic design of Zovodotin represents a significant advancement in ADC technology.
By targeting two distinct HER2 epitopes, Zovodotin not only enhances binding but, more
critically, drives superior internalization into cancer cells. This leads to a higher intracellular
concentration of the cytotoxic payload and, consequently, more potent and targeted anti-tumor
activity. These findings underscore the potential of Zovodotin as a promising therapeutic for
patients with HER2-expressing cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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